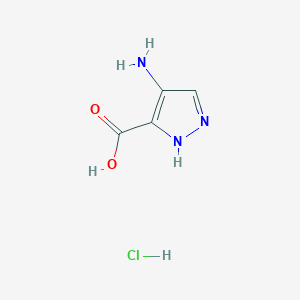

4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride

概要

説明

4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

作用機序

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is known that pyrazole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The compound’s melting point is 135 °c (dec) (lit), and its boiling point is a rough estimate of 23585°C . These properties may influence its bioavailability.

Result of Action

Some pyrazole derivatives have shown inhibitory activity against influenza a and coxsackie b4 virus .

Action Environment

It’s worth noting that the compound should be stored at 2-8°c .

生化学分析

Biochemical Properties

4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes such as xanthine oxidase, where it acts as an inhibitor, thereby reducing the production of uric acid . Additionally, this compound has been shown to bind to various proteins, influencing their structural conformation and activity. The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and electrostatic interactions .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. In cancer cells, this compound has demonstrated antiproliferative effects by inhibiting key signaling pathways such as the MAPK pathway . It also affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and apoptosis . In non-cancerous cells, this compound can influence cellular functions such as differentiation and migration .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For instance, its interaction with xanthine oxidase involves the formation of a stable enzyme-inhibitor complex, preventing the conversion of hypoxanthine to uric acid . Additionally, this compound can activate or inhibit various signaling pathways by binding to receptors or other signaling molecules, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function . These temporal effects are crucial for understanding the long-term implications of using this compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have therapeutic effects, such as reducing inflammation and oxidative stress . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting the overall metabolic flux and levels of key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound is influenced by factors such as its solubility, molecular size, and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be found in the cytoplasm, where it interacts with cytosolic enzymes and signaling molecules . Additionally, it can translocate to the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . The subcellular localization of this compound is critical for its activity and function, as it determines the specific biomolecules it can interact with .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions can vary, but they often involve heating the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production .

化学反応の分析

Types of Reactions

4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of amino-substituted pyrazoles.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenated reagents and strong bases like sodium hydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-3-carboxylic acids, while reduction can produce amino-pyrazoles .

科学的研究の応用

4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the production of agrochemicals and materials with specific properties.

類似化合物との比較

Similar Compounds

3-Amino-4-pyrazolecarboxylic acid: Similar in structure but differs in the position of the amino group.

5-Amino-1H-pyrazole-4-carboxylic acid: Another isomer with different biological activities.

4-Amino-3,5-dimethyl-1H-pyrazole: Contains additional methyl groups, affecting its reactivity and applications.

Uniqueness

4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

生物活性

4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, molecular mechanisms, and applications in various fields, supported by data tables and relevant case studies.

This compound exhibits several key biochemical properties that contribute to its biological activity:

- Enzyme Inhibition : This compound acts as an inhibitor of xanthine oxidase, which is crucial for the metabolism of purines. By inhibiting this enzyme, it reduces uric acid production, making it potentially useful in treating conditions like gout .

- Antiproliferative Effects : In cancer research, it has shown the ability to inhibit cell proliferation by interfering with critical signaling pathways such as the MAPK pathway .

Molecular Mechanisms

The biological activity of this compound can be attributed to several molecular mechanisms:

- Enzyme Binding : The compound binds to the active sites of various enzymes, forming stable enzyme-inhibitor complexes. For instance, its interaction with xanthine oxidase prevents the conversion of hypoxanthine to uric acid .

- Cell Signaling Modulation : It influences cellular signaling pathways by modulating the activity of kinases and other signaling molecules, leading to altered gene expression and cellular responses .

Case Studies and Findings

- Antitumor Activity : A study demonstrated that pyrazole derivatives, including this compound, exhibited significant antitumor activity against various cancer cell lines. The structure-activity relationship (SAR) highlighted that modifications on the pyrazole ring could enhance potency against specific cancer targets .

- Antimicrobial Properties : The compound has shown moderate antifungal and antibacterial activities in vitro. For example, derivatives were tested against several phytopathogenic fungi, yielding promising results that indicate potential applications in agriculture .

- HIV Inhibition : Research on related pyrazole compounds indicated that they could inhibit HIV replication without exhibiting toxicity to host cells. This suggests a potential role for this compound in antiviral drug development .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

特性

IUPAC Name |

4-amino-1H-pyrazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2.ClH/c5-2-1-6-7-3(2)4(8)9;/h1H,5H2,(H,6,7)(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUMKBFRBYAOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。